![molecular formula C6H3ClN4O2 B2781081 4-Chloro-3-nitropyrazolo[1,5-a]pyrazine CAS No. 2551116-18-6](/img/structure/B2781081.png)

4-Chloro-3-nitropyrazolo[1,5-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

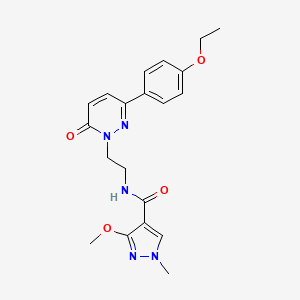

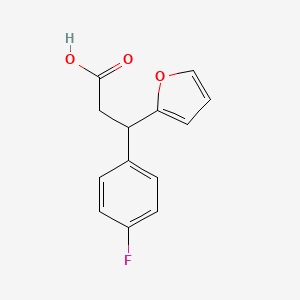

4-Chloro-3-nitropyrazolo[1,5-a]pyrazine is a chemical compound with the molecular formula C6H3ClN4O2 and a molecular weight of 198.57 . It is a nitrogen-containing heterocyclic compound that includes a pyrazole ring and a pyrazine ring .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves reactions with anthranilic acids . For example, 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine was reacted with a mixture of ethanol and tetrahydrofuran, to which a mixture of tetrahydropyrrole and triethylamine was added .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3ClN4O2/c7-6-5-4 (11 (12)13)3-9-10 (5)2-1-8-6/h1-3H . This indicates the presence of a chloro group at the 4th position and a nitro group at the 3rd position of the pyrazolo[1,5-a]pyrazine ring system.Physical and Chemical Properties Analysis

This compound has a density of 1.85±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted) and a pKa of -5.05±0.30 (Predicted) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

4-Chloro-3-nitropyrazolo[1,5-a]pyrazine serves as a precursor for synthesizing a variety of heterocyclic compounds due to its reactive chloro and nitro groups. For instance, reactions with hydrazine hydrate have been employed to obtain 4-hydrazinylpyrazolo[1,5-a]pyrazines, which can be further reacted with various reagents to form derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. These derivatives have potential applications in the development of new pharmaceuticals and materials due to their unique structural and chemical properties (Tsizorik et al., 2018).

Applications in Dye Synthesis

Another significant application of this compound is in the synthesis of disperse dyes for polyester fibers. Derivatives of this compound have been utilized to produce 5-hetarylpyrazolo[3,4-b]pyrazines, which exhibit good fastness properties when applied to polyester. This highlights the compound's utility in the textile industry for creating durable and vibrant colors (Rangnekar & Dhamnaskar, 1990).

Energetic Materials Development

This compound has also been explored as a building block for the synthesis of energetic salts. These salts, synthesized via cyclization reactions of 4-chloro-3,5-dinitro pyrazole and hydrazine hydrate, belong to a family of nitrogen-rich fused heterocycles. They demonstrate promising energetic properties, such as high density and detonation velocity, making them suitable candidates for use in explosives and propellants (Yin, He, & Shreeve, 2016).

Anticancer and Antimicrobial Activity

Furthermore, derivatives of this compound have been investigated for their biological activities, including anticancer and antimicrobial effects. Some derivatives exhibit selective cytotoxicity against tumor cell lines and possess antimicrobial activity against a range of pathogens. This suggests potential applications in medical research for developing new therapeutic agents (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Wirkmechanismus

Target of Action

Similar compounds such as pyrazolo[1,5-a]pyrimidine derivatives have been found to target the epidermal growth factor receptor tyrosine kinase (egfr-tkis) domain, which plays a key role in the regulation of cell proliferation, apoptosis, and gene expression .

Mode of Action

It is known that similar compounds can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains . This binding can lead to changes in the function of these targets, potentially influencing cell proliferation, apoptosis, and gene expression .

Biochemical Pathways

Compounds with similar structures have been found to affect pathways related to cell proliferation, apoptosis, and gene expression .

Pharmacokinetics

The molecular docking of similar compounds has shown that they have good physicochemical properties and biological characteristics .

Result of Action

Similar compounds have been found to have antitumor effects and other biological activities in a variety of cancer cell lines .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-chloro-3-nitropyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4O2/c7-6-5-4(11(12)13)3-9-10(5)2-1-8-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRQFGOKAKDKJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)[N+](=O)[O-])C(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2781000.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2781006.png)

![N-(4-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2781010.png)

![N-[3-(dimethylamino)propyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2781011.png)

![1-(3-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2781012.png)

![ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B2781015.png)

![2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide](/img/structure/B2781021.png)